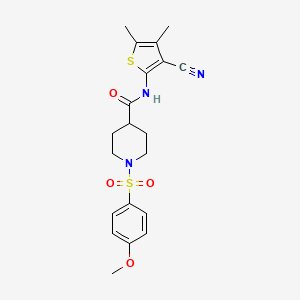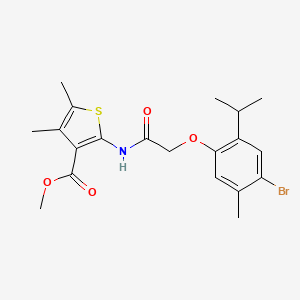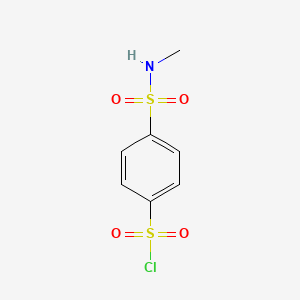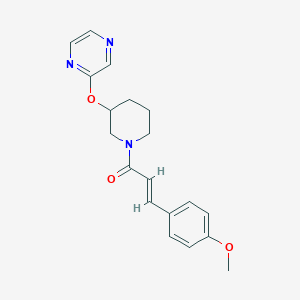![molecular formula C17H18FN3O3S B2917342 2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-fluorophenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide CAS No. 2310158-20-2](/img/structure/B2917342.png)
2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-fluorophenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-fluorophenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide is a complex organic compound that features a unique combination of sulfur, fluorine, and nitrogen atoms within its structure
Applications De Recherche Scientifique
2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-fluorophenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-fluorophenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the thiolan ring: This involves the reaction of a suitable precursor with sulfur-containing reagents under controlled conditions to form the thiolan ring.
Introduction of the fluorophenyl group: This step involves the substitution reaction where a fluorophenyl group is introduced into the molecule.
Cyclization: The final step involves the cyclization of the intermediate compounds to form the cyclopenta[c]pyrazole ring system.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to scale up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-fluorophenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the thiolan ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiolan ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the fluorophenyl ring.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2-Chloroacetyl)-1-(1,1-dioxo-1lambda6-thiolan-3-yl)urea
- (1,1-dioxo-1lambda6-thiolan-3-yl)methanesulfonyl chloride
- Ethyl 2-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-oxobutanoate
Uniqueness
Compared to similar compounds, 2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-fluorophenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide is unique due to its specific combination of functional groups and ring systems. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
IUPAC Name |
2-(1,1-dioxothiolan-3-yl)-N-(2-fluorophenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O3S/c18-13-5-1-2-6-15(13)19-17(22)16-12-4-3-7-14(12)20-21(16)11-8-9-25(23,24)10-11/h1-2,5-6,11H,3-4,7-10H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLIXRQXNDWTTLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(N(N=C2C1)C3CCS(=O)(=O)C3)C(=O)NC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
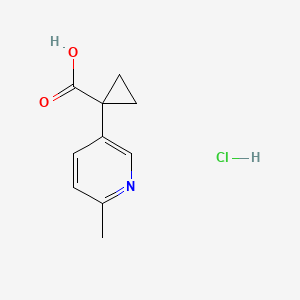
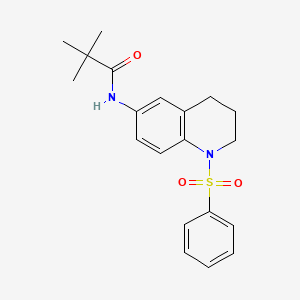
![(E)-3-(phenylsulfonyl)-N1-(pyridin-4-ylmethylene)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B2917262.png)
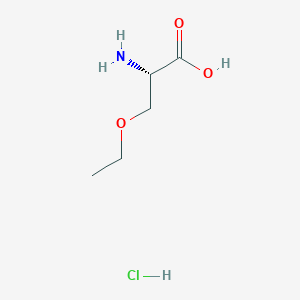
![2,3,4,5-Tetrahydrobenzo[b]oxepin-5-amine hydrochloride](/img/structure/B2917265.png)
![n-[1-(Propan-2-yl)cyclopropyl]prop-2-enamide](/img/structure/B2917268.png)
![N-[2-(thiophene-2-sulfonyl)ethyl]prop-2-enamide](/img/structure/B2917271.png)
